molecular formula C3H2BrNS B1268178 5-Bromothiazole CAS No. 3034-55-7

5-Bromothiazole

Cat. No. B1268178
CAS RN: 3034-55-7
M. Wt: 164.03 g/mol
InChI Key: DWUPYMSVAPQXMS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5-Bromothiazole has been achieved through various methods. A notable approach involves halogen-metal exchange reactions, where 2-Bromothiazole and 5-bromothiazole are converted into corresponding thiazolyllithium compounds, facilitating the synthesis of thiazole carboxylic acids. This method presents a convenient route to these acids, which were previously challenging to access (Beyerman, Berben, & Bontekoe, 2010). Additionally, highly functionalized 5-bromo-2-aminothiazoles have been synthesized efficiently through a one-pot method, avoiding metal catalysts or inconvenient reagents (Prévost et al., 2018).

Molecular Structure Analysis

The molecular structure of 5-Bromothiazole has been elucidated through various analytical techniques. The X-ray crystallography of related compounds, like 2,4-dibromothiazole, provides insights into the structural aspects, showcasing disordered crystal structures with molecules randomly oriented (Aitken, Aitken, MacGregor, Traore, & Slawin, 2015).

Chemical Reactions and Properties

5-Bromothiazole undergoes various chemical reactions, highlighting its reactivity and utility in synthetic chemistry. For instance, it serves as a precursor in the synthesis of thiazole peptides and other heterocyclic compounds. The regioselective functionalization of 2,4-dibromothiazole via metalation and nucleophilic addition or palladium-mediated cross-coupling has been documented, demonstrating the compound's versatility (Delgado, Heckmann, Müller, & Bach, 2006).

Scientific Research Applications

“5-Bromothiazole” is a chemical compound used as a pharmaceutical intermediate and performance material . It’s a monobromothiazole, which can be prepared via treatment of 2,5-dibromothiazole with sodium ethoxide followed by hydrogenation over spongy nickel .

It has been used in the synthesis of highly functionalized 5-bromo-2-aminothiazoles, which have potential as endocannabinoid hydrolase MAGL inhibitors . This suggests its application in medicinal chemistry and pharmaceutical research.

  • Biochemistry

    • Thiazole-based Schiff base compounds, which can be synthesized using 5-Bromothiazole, display significant pharmacological potential. They can modulate the activity of many enzymes involved in metabolism and have demonstrated antibacterial, antifungal, anti-inflammatory, antioxidant, and antiproliferative activities .
    • Thiazole derivatives have shown a wide range of biological activities, including antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
  • Organic Synthesis

    • 5-Bromothiazole is used in the synthesis of highly functionalized 5-bromo-2-aminothiazoles, which have potential as endocannabinoid hydrolase MAGL inhibitors .
    • It is also used as a pharmaceutical intermediate in the synthesis of various drugs .
  • Pharmaceutical Research

    • Thiazole, a five-membered heteroaromatic ring, is an important scaffold of a large number of synthetic compounds. Its diverse pharmacological activity is reflected in many clinically approved thiazole-containing molecules with a wide range of biological activities, such as antibacterial, antifungal, antiviral, anthelmintic, antitumor, and anti-inflammatory effects .
  • Chemical Analysis

    • 5-Bromothiazole is used as a standard in various chemical analyses .
  • Material Science

    • Thiazoles have found applications in materials science, e.g., as liquid crystals .
    • 5-Bromothiazole is used as a performance material .
  • Analytical Chemistry

    • 5-Bromothiazole can be used as a standard in various chemical analyses .
  • Medicinal Chemistry

    • 2-Aminothiazole derivatives, which can be synthesized using 5-Bromothiazole, are often used structural motifs in medicinal chemistry due to their broad application in drug synthesis .
    • Thiazole derivatives are reported as candidates for the treatment of various pathologies .
  • Synthetic Chemistry

    • 5-Bromothiazole is used in the synthesis of highly functionalized 5-bromo-2-aminothiazoles .
    • It is also used as a pharmaceutical intermediate in the synthesis of various drugs .
  • Environmental Science

    • While there’s no specific mention of 5-Bromothiazole in environmental science, brominated compounds are often studied for their environmental impact .
  • Biotechnology

    • Although there’s no direct mention of 5-Bromothiazole in biotechnology, brominated compounds are often used in biochemical research .
  • Nanotechnology

    • While there’s no specific mention of 5-Bromothiazole in nanotechnology, brominated compounds are often used in the synthesis of nanoparticles .

Safety And Hazards

5-Bromothiazole is harmful if swallowed and may cause skin irritation, serious eye damage, and respiratory irritation. It may also cause an allergic skin reaction .

properties

IUPAC Name

5-bromo-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2BrNS/c4-3-1-5-2-6-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWUPYMSVAPQXMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60338053
Record name 5-Bromothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60338053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromothiazole

CAS RN

3034-55-7
Record name 5-Bromothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60338053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-1,3-thiazole
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
346
Citations
JRC Prevost, A Kozlova, BE Saadi, E Yildiz… - Tetrahedron …, 2018 - Elsevier
… In our work we have shown that the resulting 5-bromothiazole compounds could lead to … Next, we investigated the potential of 5-bromothiazole as enzyme inhibitors. To this end, the …
Number of citations: 10 www.sciencedirect.com
RP Kurkjy, EV Brown - Journal of the American Chemical Society, 1952 - ACS Publications
… from 2,4dimethyl-5-bromothiazole by the standard method. Travagli4 … compounds of 2,4-dimethyl-5-bromothiazole, 2,4-dimethyl-5… and 2,4dimethyl-5-bromothiazole using a ratio of 2 to 1 …
Number of citations: 36 pubs.acs.org
CS Mahajanshetti… - Canadian Journal of …, 1967 - cdnsciencepub.com
… a mixture of 2-acetamido-5-bromothiazole (Ia) and an alkali salt … of 2-acetamido-4-methyl-5-bromothiazole (Ib) - and excess … -4-methyl-5-bromothiazole toward nucleophilic attack at …
Number of citations: 9 cdnsciencepub.com
EF George - Annals of Botany, 1970 - academic.oup.com
2-n-butyramido-5-bromothiazole (BABT) sprayed on to spring wheat plants at the second or third leaf stage, or applied as a seed dressing, enlarged the length and breadth of the upper …
Number of citations: 3 academic.oup.com
DJF England - Annals of Botany, 1970 - academic.oup.com
The flag-leaf area and flag-leaf duration of spring wheat, grown under normal field conditions, was increased by a foliar application of 2-n-butyramido-5-bromothiazole (BABT). Seed …
Number of citations: 2 academic.oup.com
KM Aitken, RA Aitken, CI MacGregor… - Journal of Chemical …, 2015 - Springer
… thiazole derivatives were obtained, and we present here the X-ray structure determination of two of these of particular interest: 2,4-dibromothiazole 4 and 2,4-diacetyl-5-bromothiazole 6. …
Number of citations: 2 link.springer.com
EJ Uzelac, SC Rasmussen - The Journal of Organic Chemistry, 2017 - ACS Publications
… (13) However, it has also been shown that 5-bromothiazole reacts more quickly with sodium methoxide than 2-bromothiazole, which has led to the conclusion that the electron density at …
Number of citations: 18 pubs.acs.org
HC Beyerman, PH Berben… - Recueil des Travaux …, 1954 - Wiley Online Library
… We synthesized this compound from 2-amino-5-bromothiazole (… 2-Amino-5-bromothiazole (VI) could be diazotized in a … acid (H3P0,) , producing 5-bromothiazole (VIII) in a good yield. By …
Number of citations: 35 onlinelibrary.wiley.com
MM Baddi, CS Mahajanshetti - 1997 - nopr.niscpr.res.in
Ethyl 2-arylamino-5-phenylthiothiazole-4-carbo~~-lates 2a-f have been synthesised by nucleophilic displacement reaction of ethyl 2-arylamino-5-bromothiazole-4-carboxylates la-f and …
Number of citations: 2 nopr.niscpr.res.in
HA Ghabbour - Zeitschrift für Kristallographie-New Crystal Structures, 2016 - degruyter.com
… Crystal structure of ethyl 2-amino-5-bromothiazole-4-carboxylate, C 6 H 7 BrN 2 O 2 S … The precipitate was heated in an ammoniacal alkaline aqueous solution, filtered, washed …
Number of citations: 4 www.degruyter.com

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